REACTION_CXSMILES
|
Cl[Si](C)(C)C.Br[C:7]1[N:15]2[C:10]([C:11]([NH2:16])=[N:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1.CC([Mg]Cl)C.[C:22]([O:26][C:27]([N:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1)=[O:28])([CH3:25])([CH3:24])[CH3:23].[O:35]1CCCC1>ClCCl>[NH2:16][C:11]1[C:10]2=[CH:9][CH:8]=[C:7]([C:32]3([OH:35])[CH2:33][CH2:34][N:29]([C:27]([O:26][C:22]([CH3:25])([CH3:23])[CH3:24])=[O:28])[CH2:30][CH2:31]3)[N:15]2[N:14]=[CH:13][N:12]=1
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Name
|
|
Quantity
|
89 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2C(=NC=NN21)N
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
740 mL
|
Type
|
reactant
|
Smiles
|
CC(C)[Mg]Cl
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled back down to −5° C.
|
Type
|
WAIT
|
Details
|
The reaction was continued for 18 h at 25° C.
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ethyl acetate (3×3 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic portions were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a dark-orange oil which
|
Type
|
TEMPERATURE
|
Details
|
After cooling (−10° C.) the mixture for several hours
|
Type
|
FILTRATION
|
Details
|
the crystalline product was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NN2C1=CC=C2C2(CCN(CC2)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |